molecular formula C11H15ClO B8735079 2-Methoxy-5-isopropylbenzyl chloride CAS No. 22252-69-3

2-Methoxy-5-isopropylbenzyl chloride

Cat. No.: B8735079
CAS No.: 22252-69-3
M. Wt: 198.69 g/mol
InChI Key: VIXRBSKEYGWOGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-isopropylbenzyl chloride is an organic compound with the molecular formula C11H15ClO It is a derivative of benzene, featuring a chloromethyl group, a methoxy group, and an isopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-isopropylbenzyl chloride typically involves the chloromethylation of 1-methoxy-4-(propan-2-yl)benzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-isopropylbenzyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-Methoxy-5-isopropylbenzyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-isopropylbenzyl chloride depends on its chemical structure and the specific reactions it undergoes. The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The methoxy group can influence the electron density of the benzene ring, affecting its reactivity. The isopropyl group can provide steric hindrance, impacting the compound’s interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-methoxy-4-(propan-2-yl)benzene
  • 2-Chloromethyl-1-methoxy-4-methylbenzene
  • 2-(Chloromethyl)-1-ethoxy-4-(propan-2-yl)benzene

Uniqueness

2-Methoxy-5-isopropylbenzyl chloride is unique due to the specific combination of functional groups attached to the benzene ring. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

Properties

CAS No.

22252-69-3

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

2-(chloromethyl)-1-methoxy-4-propan-2-ylbenzene

InChI

InChI=1S/C11H15ClO/c1-8(2)9-4-5-11(13-3)10(6-9)7-12/h4-6,8H,7H2,1-3H3

InChI Key

VIXRBSKEYGWOGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)CCl

Origin of Product

United States

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